molecular formula C15H13N5O4 B2438438 1-methyl-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034600-49-0

1-methyl-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2438438
CAS RN: 2034600-49-0
M. Wt: 327.3
InChI Key: ZGBWQQYFTJZBBJ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5O4 and its molecular weight is 327.3. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Heterocyclic Compound Formation

Research into 1,2,4-oxadiazole heterocyclic compounds, which share structural similarities with the chemical , highlights their significance in medicinal chemistry due to their versatile biological activities. These compounds are synthesized through various pathways, involving condensation reactions that yield complex structures with potential hypertensive activities (Kumar & Mashelker, 2007). This synthesis explores the chemical space around structures similar to 1-methyl-2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide, providing a foundation for understanding their applications in scientific research.

Biologically Active Oxadiazole Derivatives

Oxadiazole derivatives are known for their broad spectrum of biological activities. The structural motif of oxadiazoles, including 1,2,4-oxadiazoles, plays a crucial role in the development of new drugs. These compounds exhibit a range of pharmacological activities, such as antimicrobial, antifungal, and anticancer properties. The research indicates that the incorporation of oxadiazole rings into molecules can significantly enhance their therapeutic potential, making them valuable in the discovery of new medications (Shukla & Srivastav, 2015).

Role in Anticancer Research

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, closely related to the structure , demonstrates significant potential as anticancer agents. These compounds have been evaluated for their efficacy against various cancer cell lines, indicating that the modification of the oxadiazole and tetrahydropyridine ring systems can lead to enhanced biological activity. Such research underscores the importance of 1,2,4-oxadiazole derivatives in developing new anticancer therapies (Redda & Gangapuram, 2007).

Synthetic Procedures and Pharmacological Activities Review

The synthesis of 1,2,4-oxadiazoles and their derivatives is highlighted for its importance in medicinal chemistry. These compounds, through various synthetic routes, have been evaluated for a wide range of medicinal applications. The review of their synthetic procedures and pharmacological activities provides a comprehensive understanding of the potential uses of these heterocyclic compounds in scientific research and drug development (Aggarwal, Goyal, & Kaur, 2020).

properties

IUPAC Name

1-methyl-2-oxo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-20-7-3-5-10(15(20)23)14(22)17-8-11-18-12(19-24-11)9-4-2-6-16-13(9)21/h2-7H,8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBWQQYFTJZBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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